Cas no 2248403-85-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
- EN300-6520544
- 2248403-85-0
-
- Inchi: 1S/C22H21NO4/c1-22(2)12-11-14(15-7-5-6-10-18(15)22)13-19(24)27-23-20(25)16-8-3-4-9-17(16)21(23)26/h3-10,14H,11-13H2,1-2H3
- InChI Key: GICHQPFWWQLWCA-UHFFFAOYSA-N
- SMILES: O(C(CC1C2C=CC=CC=2C(C)(C)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 363.14705815g/mol
- Monoisotopic Mass: 363.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 604
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520544-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
2248403-85-0 | 95.0% | 0.05g |
$959.0 | 2025-03-14 | |
| Enamine | EN300-6520544-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
2248403-85-0 | 95.0% | 0.1g |
$1005.0 | 2025-03-14 | |
| Enamine | EN300-6520544-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
2248403-85-0 | 95.0% | 0.25g |
$1051.0 | 2025-03-14 | |
| Enamine | EN300-6520544-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
2248403-85-0 | 95.0% | 0.5g |
$1097.0 | 2025-03-14 | |
| Enamine | EN300-6520544-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
2248403-85-0 | 95.0% | 1.0g |
$1142.0 | 2025-03-14 | |
| Enamine | EN300-6520544-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
2248403-85-0 | 95.0% | 2.5g |
$2240.0 | 2025-03-14 | |
| Enamine | EN300-6520544-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
2248403-85-0 | 95.0% | 5.0g |
$3313.0 | 2025-03-14 | |
| Enamine | EN300-6520544-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
2248403-85-0 | 95.0% | 10.0g |
$4914.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS No. 2248403-85-0)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate, identified by its CAS number 2248403-85-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound combines an isoindole core with a tetrahydronaphthalene moiety, creating a unique scaffold that has been explored for its pharmacological properties.
Recent research in medicinal chemistry has highlighted the importance of 1,3-dioxo compounds as key intermediates in the synthesis of bioactive molecules. The presence of a dioxo group in the structure of this compound suggests potential interactions with biological targets such as enzymes and receptors. Furthermore, the tetrahydronaphthalene component contributes to the molecule's lipophilicity, which is often a critical factor in drug absorption and distribution. The combination of these structural features makes this compound a promising candidate for further investigation in drug discovery.
In the context of modern pharmaceutical development, the synthesis and characterization of novel heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate are essential for identifying new therapeutic agents. The isoindole scaffold has been associated with various biological activities, including anti-inflammatory and anticancer effects. Studies have demonstrated that modifications at the dioxo group can influence the pharmacokinetic properties of molecules derived from this scaffold. The addition of a dimethyltetrahydronaphthalene side chain further enhances the compound's complexity and potential for selective binding to biological targets.
Current research trends indicate that compounds incorporating both isoindole and tetrahydronaphthalene motifs are particularly intriguing due to their ability to modulate multiple signaling pathways. For instance, derivatives of these structures have shown promise in inhibiting enzymes involved in cancer progression and inflammation. The specific arrangement of atoms in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetate may enable it to interact with these targets in a unique manner. This has spurred interest among researchers seeking to develop next-generation therapeutics with improved efficacy and reduced side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. The use of chiral auxiliaries or catalysts may also be necessary to ensure enantiopurity if stereochemical selectivity is desired for biological activity. These synthetic strategies reflect the growing sophistication in pharmaceutical chemistry and highlight the challenges faced by researchers in developing novel molecules.
Evaluation of the pharmacological properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-y acetate) requires rigorous testing in vitro and in vivo. Initial studies often focus on assessing its interaction with target enzymes or receptors using biochemical assays. Subsequent animal models can provide insights into its pharmacokinetic behavior and potential therapeutic effects. The presence of both bioisosteric groups—such as the dioxo group and tetrahydronaphthalene moiety—may contribute to its multifaceted interactions with biological systems.
The compound's potential applications extend beyond traditional therapeutic areas. Researchers are exploring its utility in developmental biology and neurology due to its structural similarity to natural products that regulate cellular processes. Additionally, its stability under various conditions makes it suitable for formulation into novel drug delivery systems. Innovations in nanotechnology have enabled the encapsulation of such molecules into nanoparticles for targeted delivery to specific tissues or cells.
As computational chemistry advances further into drug discovery pipelines,in silico modeling plays an increasingly critical role in predicting the behavior of compounds like 1 ,3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - ( 4 , 4 - dimethyl - 1 , 2 , 3 , 4 - tetrahydronaphthalen - 1 - yl ) acetate . Molecular docking studies can help identify optimal binding orientations with target proteins or receptors before experimental validation is undertaken . This approach not only accelerates but also reduces costs associated with traditional high-throughput screening methods . p > < p > Environmental considerations also factor into modern pharmaceutical development . Sustainable synthetic routes that minimize waste generation are preferred over older methods . Green chemistry principles encourage designers like those working on this compound ' s synthesis to adopt catalytic systems that improve atom economy . Renewable feedstocks could potentially be used where possible without compromising yield or purity . p > < p > Future directions for research on this compound include exploring its role as a lead molecule for drug development programs . Collaborative efforts between academic institutions , biotech companies , and pharmaceutical giants will be essential for translating laboratory findings into clinical applications . Regulatory pathways must be navigated carefully while ensuring patient safety remains paramount throughout any development process . p > < p > In conclusion,CAS No .2248403 -85 -0 corresponds to an intriguing heterocyclic compound named " * 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl * ( * * tetrahydronaphthalen * "-yl ) acetate * " ) which holds significant promise within pharmaceutical chemistry . Its unique structural features position it as a valuable tool for investigating biological mechanisms across multiple disciplines including oncology , immunology , endocrinology , etc . Continued exploration through both experimental synthesis and computational modeling will undoubtedly yield new insights into how such molecules can be leveraged for human health benefits . p >
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